Reduced Lipophilicity (XLogP3-AA) Relative to Toloxatone and 3-Methylphenyl Analogs
The meta-hydroxymethyl substituent lowers the predicted partition coefficient of the target compound by 0.6 log units compared to the methyl-bearing analog toloxatone. Specifically, the target compound exhibits XLogP3-AA = 0.6 [1], whereas toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-2-oxazolidinone) yields XLogP = 1.2 [2]. This increased hydrophilicity directly affects aqueous solubility, reversed-phase HPLC retention, and octanol-water partitioning behavior, making the target compound preferable when lower lipophilicity is desired for aqueous-compatible reaction media or biological assay conditions.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | Toloxatone (XLogP = 1.2) |
| Quantified Difference | ΔXLogP = −0.6 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and as reported by Basechem.org |
Why This Matters
Procurement decisions that require a less lipophilic oxazolidinone scaffold for aqueous-phase chemistry or reduced non-specific binding should favor the target compound over toloxatone or its methyl-substituted analogs.
- [1] PubChem. 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-. PubChem CID 68879025; XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/1020736-69-9 (accessed April 2026). View Source
- [2] Basechem.org. Toloxatone (CAS 29218-27-7); XLogP = 1.2. https://basechem.org (accessed April 2026). View Source
